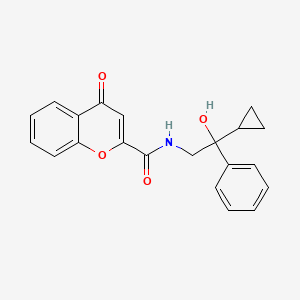![molecular formula C12H13N3O3 B2500913 2-[(1-fenil-1H-1,2,4-triazol-3-il)oxi]acetato de etilo CAS No. 181421-62-5](/img/structure/B2500913.png)
2-[(1-fenil-1H-1,2,4-triazol-3-il)oxi]acetato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate is a compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds that have three nitrogen atoms in a five-membered ring, and they are known for their various biological activities and applications in different fields, including medicinal chemistry and corrosion inhibition.
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of various azide and alkyne precursors. In the context of the provided papers, while the exact synthesis of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate is not detailed, similar triazole compounds have been synthesized and characterized. For instance, the paper titled "Synthesis, characterization, crystal structure and Hirshfeld surface analysis of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate" describes the synthesis and characterization of a related compound, which could provide insights into the potential synthetic routes for the compound .
Molecular Structure Analysis
Triazole derivatives exhibit a wide range of molecular structures, which can be analyzed using various spectroscopic and computational methods. The paper "Molecular Structure, NMR, FMO, MEP and NBO Analysis of Ethyl-(Z)-3-phenyl-2-(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)-2-propenoate Based on HF and DFT Calculations" provides a comprehensive analysis of the molecular structure of a similar triazole derivative using quantum chemical calculations . These methods can be applied to ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate to predict its molecular geometry, electronic properties, and reactivity.
Chemical Reactions Analysis
Triazole derivatives are known to participate in various chemical reactions due to their reactive nitrogen atoms. The paper "Decoding the reaction mechanism of the cyclocondensation of ethyl acetate2-oxo-2-(4-oxo-4H-pyrido [1.2-a] pyrimidin-3-yl) polyazaheterocycle and ethylenediamine using bond evolution theory" investigates the reaction mechanism of a cyclocondensation involving a polyazaheterocycle, which could be similar to reactions that ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. The paper "Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach" discusses the corrosion inhibition properties of triazole derivatives, indicating their potential application in protecting metals from corrosion . Additionally, the electrochemical properties of triazole derivatives are explored in the paper "A novel electrochemical sensor based on graphene nanosheets and ethyl 2-(4-ferrocenyl-[1,2,3]triazol-1-yl) acetate for electrocatalytic oxidation of cysteine and tyrosine," which could suggest similar applications for the compound .
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Los 1,2,3-triazoles han encontrado amplias aplicaciones en el descubrimiento de fármacos . Son parte de bloques de construcción esenciales como aminoácidos, nucleótidos, etc. . Muchos compuestos medicinales prominentes que tienen un núcleo de 1,2,3-triazol están disponibles en el mercado .
Síntesis orgánica
Los 1,2,3-triazoles se utilizan en la síntesis orgánica . Tienen alta estabilidad química y generalmente son inertes a la hidrólisis ácida o básica, así como a las condiciones oxidantes y reductoras incluso a alta temperatura .
Química de polímeros
Los 1,2,3-triazoles se utilizan en la química de polímeros . Su estructura única facilita la formación de una variedad de enlaces no covalentes con enzimas y receptores .
Química supramolecular
Los 1,2,3-triazoles se utilizan en la química supramolecular . Tienen un fuerte momento dipolar y capacidad de enlace de hidrógeno .
Bioconjugación
Los 1,2,3-triazoles se utilizan en la bioconjugación . Tienen numerosas propiedades útiles como carácter aromático, fuerte momento dipolar y capacidad de enlace de hidrógeno .
Biología química
Los 1,2,3-triazoles se utilizan en la biología química . Son uno de los heterociclos de cinco miembros que contienen nitrógeno más importantes y tienen una amplia gama de aplicaciones .
Imágenes fluorescentes
Los 1,2,3-triazoles se utilizan en imágenes fluorescentes . Su estructura única facilita la formación de una variedad de enlaces no covalentes con enzimas y receptores .
Ciencia de materiales
Los 1,2,3-triazoles se utilizan en la ciencia de materiales . Tienen alta estabilidad química y generalmente son inertes a la hidrólisis ácida o básica, así como a las condiciones oxidantes y reductoras incluso a alta temperatura .
Mecanismo De Acción
Target of Action
It’s known that 1,2,4-triazole derivatives can bind with high affinity to multiple receptors . These compounds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
It’s known that the anticancer activity of 1,2,4-triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .
Biochemical Pathways
1,2,4-triazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics .
Result of Action
It’s known that 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .
Action Environment
The structure of 1,2,4-triazole derivatives can be influenced by the environment, which can further affect their inhibitory activity .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Mechanism
It is known that triazole compounds can interact with the catalytic domain of certain enzymes, potentially providing new insights for developing these compounds as potential therapeutic agents .
Propiedades
IUPAC Name |
ethyl 2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-17-11(16)8-18-12-13-9-15(14-12)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYNJPNVAKFTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NN(C=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

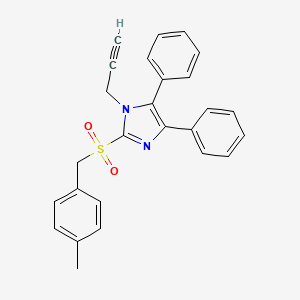
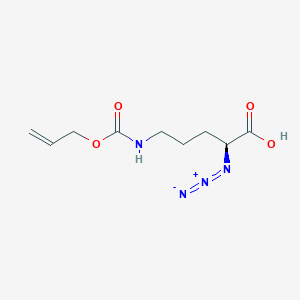

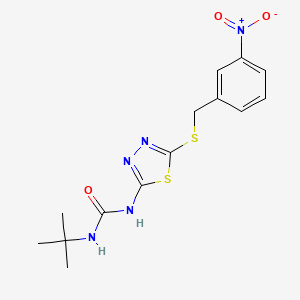
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2500835.png)
![4-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B2500836.png)
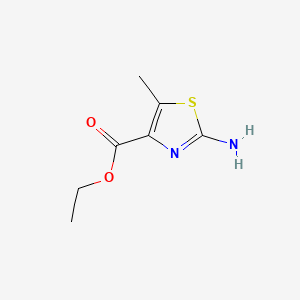

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2500844.png)
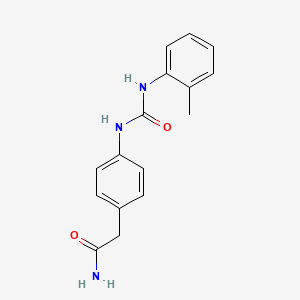
![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2500847.png)

![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2500852.png)
